5-Fluoro-2,2-dimethylcyclopentan-1-ol
Description
5-Fluoro-2,2-dimethylcyclopentan-1-ol is a fluorinated cyclopentanol derivative characterized by a hydroxyl group at the 1-position, two methyl groups at the 2-position, and a fluorine substituent at the 5-position of the cyclopentane ring. Its molecular formula is C₇H₁₃FO, with a molecular weight of 132.18 g/mol (calculated based on structural analogs) . Limited direct data on this compound exist in the provided evidence; however, its structural analogs and fluorinated compounds in related studies offer insights into its properties .
Properties
IUPAC Name |
5-fluoro-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c1-7(2)4-3-5(8)6(7)9/h5-6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNCPPWBPTECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethylcyclopentan-1-ol typically involves the fluorination of 2,2-dimethylcyclopentanone followed by reduction. One common method is to use a fluorinating agent such as Selectfluor to introduce the fluorine atom into the cyclopentanone ring. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. After fluorination, the resulting 5-fluoro-2,2-dimethylcyclopentanone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,2-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 5-Fluoro-2,2-dimethylcyclopentanone or 5-fluoro-2,2-dimethylcyclopentanal.
Reduction: 5-Fluoro-2,2-dimethylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its fluorine atom, which can enhance binding affinity and selectivity.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,2-dimethylcyclopentan-1-ol depends on its specific application. In biological systems, the fluorine atom can interact with enzymes and receptors, altering their activity. The compound may inhibit certain enzymes by binding to their active sites, preventing substrate access. In drug development, the fluorine atom can enhance the compound’s metabolic stability by resisting enzymatic degradation, leading to longer-lasting effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Dimethylcyclopentan-1-ol
- Structure : Lacks the 5-fluoro substituent.
- Molecular Formula : C₇H₁₄O (MW: 114.19 g/mol).
- Key Differences :
- Acidity : The hydroxyl group in 2,2-dimethylcyclopentan-1-ol has a calculated pKa of ~16–18, typical for aliphatic alcohols. Fluorination at the 5-position likely lowers the pKa due to electron-withdrawing effects, enhancing acidity .
- Reactivity : The absence of fluorine reduces metabolic susceptibility to dehalogenation or oxidative pathways compared to the fluorinated analog .
- Applications : Used in fragrance intermediates (e.g., 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol in IFRA standards) but lacks the pharmaceutical relevance associated with fluorinated compounds .
5-Fluoro-2'-Deoxyuridine (5-FdU)
- Structure: A fluorinated pyrimidine nucleoside, distinct from cyclopentanol derivatives.
- Key Differences: Mechanism: 5-FdU inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells. In contrast, 5-fluoro-2,2-dimethylcyclopentan-1-ol’s bioactivity is uncharacterized but may involve interactions with enzymes targeting fluorinated alcohols . Metabolism: 5-FdU undergoes phosphorylation and incorporation into DNA/RNA, while cyclopentanol derivatives may follow oxidation or conjugation pathways .
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
- Structure : A branched cyclopentenyl alcohol used in fragrances.
- Key Differences: Steric Effects: Bulkier substituents reduce volatility and enhance thermal stability compared to this compound.
Data Table: Comparative Properties
| Property | This compound | 2,2-Dimethylcyclopentan-1-ol | 5-Fluoro-2'-Deoxyuridine (5-FdU) |
|---|---|---|---|
| Molecular Formula | C₇H₁₃FO | C₇H₁₄O | C₉H₁₁FN₂O₅ |
| Molecular Weight (g/mol) | 132.18 (calc.) | 114.19 | 246.20 |
| Key Substituents | 5-F, 2,2-(CH₃)₂ | 2,2-(CH₃)₂ | 5-F, ribose moiety |
| pKa (estimated) | ~14–16 | ~16–18 | ~8–10 (phosphate group) |
| Bioactivity | Uncharacterized | Fragrance intermediate | Anticancer (thymidylate synthase inhibitor) |
| Metabolic Pathways | Oxidation, conjugation (hypothetical) | Oxidation | Phosphorylation, DNA incorporation |
Research Findings and Gaps
- Fluorination Effects : Fluorine increases electronegativity and metabolic resistance, as seen in 5-FdU’s prolonged activity . This suggests this compound may exhibit enhanced stability in biological systems.
- Synthetic Challenges: Fluorinated cyclopentanols require specialized reagents (e.g., H-phosphonates or fluorinating agents), as noted in H-phosphonate chemistry studies .
- Data Limitations : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence. Further studies are needed to validate theoretical predictions.
Notes
- CAS Number Discrepancy : erroneously lists the CAS number for this compound under a spirocyclic compound. This highlights the need for verification in primary literature.
- Regulatory Considerations : Fluorinated alcohols may require rigorous safety assessments, as seen in RIFM standards for structurally complex fragrances .
Biological Activity
5-Fluoro-2,2-dimethylcyclopentan-1-ol is a fluorinated alcohol that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a hydroxyl group and a fluorine atom. The presence of fluorine can significantly influence the compound's interactions with biological molecules, enhancing its binding affinity and metabolic stability. The chemical formula for this compound is CHFO.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The fluorine atom can alter the electronic properties of the molecule, allowing it to:
- Inhibit Enzyme Activity: The compound may bind to the active sites of enzymes, preventing substrate access. This inhibition can lead to significant physiological effects depending on the target enzyme.
- Enhance Binding Affinity: The fluorine atom can increase lipophilicity, allowing for better penetration into cellular membranes and improved interactions with lipid bilayers.
In Vitro Studies
Research has demonstrated that this compound exhibits potent biological activity against various cancer cell lines. For instance, studies involving L1210 mouse leukemia cells revealed that compounds structurally related to 5-fluoro derivatives showed significant inhibition of cell proliferation with IC values in the nanomolar range. This suggests potential applications in cancer therapy .
Comparative Activity with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound | IC (nM) | Mechanism of Action |
|---|---|---|
| This compound | <100 | Enzyme inhibition |
| 2,2-Dimethylcyclopentan-1-ol | Not determined | Lacks fluorine; reduced activity |
| 5-Chloro-2,2-dimethylcyclopentan-1-ol | Not determined | Different reactivity due to chlorine |
This table illustrates that the incorporation of fluorine enhances the biological potency compared to its non-fluorinated counterparts.
Case Study 1: Cancer Cell Proliferation Inhibition
In a study published in PubMed, various analogs of 5-fluoro compounds were synthesized and tested against L1210 mouse leukemia cells. The results indicated that these compounds exhibited potent growth inhibitory activity, suggesting that modifications at the cyclopentane ring could lead to enhanced therapeutic agents for leukemia treatment .
Case Study 2: Enzyme Interaction Studies
Further research has involved examining how this compound interacts with specific enzymes. It was found that the compound could competitively inhibit certain kinases involved in cell signaling pathways. This competitive inhibition was linked to its structural similarity to natural substrates, highlighting its potential as a lead compound in drug development.
Applications in Drug Development
The unique properties of this compound make it a valuable building block in medicinal chemistry:
- Fluorinated Pharmaceuticals: Its ability to enhance metabolic stability is crucial for developing long-lasting therapeutic agents.
- Agrochemicals: The compound's resistance to degradation makes it suitable for use in agricultural chemicals where longevity is desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
